Lasiokaurin - 28957-08-6

Lasiokaurin

Catalog Number: EVT-272590
CAS Number: 28957-08-6
Molecular Formula: C22H30O7
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lasiokaurin, also known as Lasiodin, is a naturally occurring diterpenoid primarily found in plants belonging to the Isodon genus, a part of the mint family (Lamiaceae). [] This genus, particularly species like Isodon japonicus, Isodon trichocarpus, and Isodon rubescens, is recognized for its diverse array of diterpenoids, many of which exhibit notable biological activities. [, , , , ]

Lasiokaurin belongs to the ent-kaurane diterpenoid class, characterized by a complex tetracyclic structure. [, ] Its presence in various Isodon species underscores the rich chemical diversity within this genus and highlights its potential as a source of bioactive compounds.

Oridonin

Compound Description: Oridonin is an ent-kaurene diterpenoid recognized for its potent antitumor properties. It exhibits activity against various cancer cell lines, including breast cancer [, , , , ], nasopharyngeal carcinoma [, ], and human astrocytoma []. Oridonin induces apoptosis, cell cycle arrest, and DNA damage, and inhibits cell metastasis. Mechanistically, it has been linked to the suppression of the PI3K/Akt/mTOR pathway and STAT3 activation [].

Relevance: Oridonin is frequently studied alongside Lasiokaurin, with both compounds often co-occurring in Isodon species [2, 4, 7, 8, 12, 14-16, 18, 22, 24, 25]. Structurally, Oridonin differs from Lasiokaurin by having a hydroxyl group (-OH) at the C-1 position, while Lasiokaurin bears an acetoxy group (-OAc) at the same position. This structural variation influences their biological activities, with Oridonin generally exhibiting greater potency in cytotoxicity and DNA damage assays compared to Lasiokaurin [, ].

Rabdosin B

Compound Description: Rabdosin B, another ent-kaurene diterpenoid found in Isodon species [, , , ], demonstrates notable cytotoxicity, particularly against the U937 cell line, with an IC50 of 0.62 μM []. It also exhibits significant inhibitory effects on lipid peroxidation [].

Relevance: Rabdosin B is often studied in parallel with Lasiokaurin for comparative analysis of their biological activities. While both compounds display cytotoxic properties, Rabdosin B consistently demonstrates higher potency than Lasiokaurin []. This difference in activity can be attributed to structural variations, specifically the presence of an exo-methylene cyclopentanone moiety in Rabdosin B, a feature considered crucial for its cytotoxicity and absent in Lasiokaurin [, ].

Epinodosin

Compound Description: Epinodosin is an ent-kaurene diterpenoid isolated from Isodon species [, , , , , , ]. It exhibits cytotoxic effects against various cancer cell lines and demonstrates a dual effect on root growth, promoting it at lower concentrations and inhibiting it at higher concentrations [].

Relevance: Epinodosin frequently coexists with Lasiokaurin in Isodon plants and shares structural similarities with it. Both are ent-kaurene diterpenoids, and their structures differ in the substituents on the core ring system. Notably, Epinodosin lacks the C-1 acetoxy group present in Lasiokaurin. Although both compounds exhibit cytotoxicity, their potency and specific mechanisms of action may differ due to their structural variations [, ].

Rabdosinate

Compound Description: Rabdosinate, an ent-kaurene diterpenoid identified in various Isodon species [, , , , ], demonstrates moderate inhibitory activity against lipid peroxidation [].

Relevance: Rabdosinate is often isolated and studied alongside Lasiokaurin for a comparative analysis of their biological profiles. While both compounds share the ent-kaurene diterpenoid scaffold, Rabdosinate's weaker inhibitory effect on lipid peroxidation compared to Lasiokaurin suggests a structure-activity relationship [].

Epinodosinol

Compound Description: Epinodosinol, an ent-kaurene diterpenoid, is frequently found alongside Lasiokaurin in Isodon species [, , ].

Relevance: Epinodosinol, similar to Lasiokaurin, belongs to the ent-kaurene diterpenoid class, with subtle differences in their structures contributing to variations in their biological activities [].

Lasiodonin

Compound Description: Lasiodonin is an ent-kaurene diterpenoid commonly isolated from Isodon plants [, , , , , , ]. It exhibits cytotoxic activity against various cancer cell lines [].

Enmenol

Compound Description: Enmenol, an ent-kaurene diterpenoid, has been identified in several Isodon species [, , , ].

Enmenol-1-β-glucoside

Compound Description: Enmenol-1-β-glucoside is a glycosylated derivative of the ent-kaurene diterpenoid, enmenol, isolated from Isodon species [, , ].

Rabdosichuanin D

Compound Description: Rabdosichuanin D, an ent-kaurene diterpenoid, has been isolated from Isodon species [, , ].

Shikokianin

Compound Description: Shikokianin, an ent-kaurene diterpenoid, is found in Isodon species and exhibits cytotoxic activity against HL-60 and A-549 cells [, ].

Effusanin A

Compound Description: Effusanin A, an ent-kaurene diterpenoid identified in Isodon species [, , ], demonstrates antiproliferative activities against MDA-MB-231 and U-251 MG cells, including their respective cancer stem cells [].

Relevance: Effusanin A, along with Lasiokaurin, belongs to the ent-kaurene diterpenoid group. Both compounds possess an α,β-unsaturated carbonyl moiety, a structural feature potentially contributing to their cytotoxic properties [].

Ponicidin

Compound Description: Ponicidin, an ent-kaurene diterpenoid isolated from Isodon species [, , ], exhibits biological activities.

Rabdoternin A

Compound Description: Rabdoternin A, an ent-kaurene diterpenoid found in Isodon species [, , , ], shows biological activity.

Classification and Source

Lasiokaurin is classified as a diterpene, specifically belonging to the ent-kaurane class of compounds. It is primarily sourced from various species of the Isodon genus, which are known for their diverse phytochemical profiles and medicinal properties. The compound has been isolated from plants such as Isodon serra and Isodon rubescens, which are traditionally used in herbal medicine for their anti-inflammatory and anticancer effects .

Synthesis Analysis

The synthesis of Lasiokaurin can be achieved through several methods, including extraction from plant sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods followed by chromatographic purification.

General Synthesis Procedure

  1. Extraction: Plant material is dried and ground, followed by extraction with organic solvents like methanol or ethanol.
  2. Chromatography: The crude extract is subjected to silica gel column chromatography to isolate Lasiokaurin.
  3. Characterization: The purity and structure of Lasiokaurin are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A notable synthetic route involves the use of starting materials derived from other natural products or synthetic precursors that undergo cyclization and functional group modifications to yield Lasiokaurin .

Molecular Structure Analysis

Lasiokaurin has a complex molecular structure characterized by its ent-kaurane skeleton. Its molecular formula is C22H30O7C_{22}H_{30}O_7, with a molecular weight of 398.48 g/mol.

Structural Features

  • Functional Groups: The structure includes multiple hydroxyl groups and an ester functional group.
  • Stereochemistry: The stereochemistry of Lasiokaurin contributes to its biological activity, with specific stereocenters influencing its interaction with biological targets.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .

Chemical Reactions Analysis

Lasiokaurin participates in various chemical reactions relevant to its biological activity:

  1. Hydrolysis: Under acidic or basic conditions, Lasiokaurin can undergo hydrolysis to yield simpler compounds.
  2. Oxidation: It can be oxidized to form more reactive intermediates that may interact with cellular components.
  3. Conjugation Reactions: The presence of hydroxyl groups allows for conjugation with glucuronic acid or sulfate, enhancing solubility and excretion.

These reactions are significant for understanding how Lasiokaurin interacts with biological systems .

Mechanism of Action

Lasiokaurin exhibits anticancer properties primarily through the regulation of cell cycle progression and apoptosis in cancer cells.

Key Mechanistic Insights

  • Cell Cycle Arrest: Research indicates that Lasiokaurin induces G2/M phase arrest in breast cancer cells by regulating the Polo-like kinase 1 (PLK1) pathway. This regulation leads to decreased expression of CDC25C and phosphorylated AKT, inhibiting cell proliferation .
  • Induction of Apoptosis: Lasiokaurin promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

These mechanisms highlight the potential of Lasiokaurin as a therapeutic agent against various cancers, particularly triple-negative breast cancer .

Physical and Chemical Properties Analysis

Lasiokaurin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Melting Point: Approximately 168–171 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are crucial for formulating Lasiokaurin for pharmaceutical applications .

Applications

Lasiokaurin has several promising applications in scientific research and medicine:

  1. Anticancer Agent: Its primary application lies in oncology, where it shows efficacy against various cancer cell lines, including breast cancer and nasopharyngeal carcinoma.
  2. Antimicrobial Properties: Some studies suggest that derivatives of Lasiokaurin exhibit antimicrobial activity against certain bacterial strains.
  3. Traditional Medicine: Given its origins in herbal medicine, Lasiokaurin continues to be explored for its potential health benefits in traditional contexts.

Ongoing research aims to further elucidate its mechanisms and improve its efficacy through derivatives or combination therapies .

Mechanistic Insights into Lasiokaurin’s Anti-Cancer Activity

Modulation of Cell Cycle Dynamics

PLK1 Pathway Inhibition and G2/M Phase Arrest

Lasiokaurin (LAS) exerts potent anti-proliferative effects by targeting the Polo-like kinase 1 (PLK1) pathway, a critical regulator of mitotic entry and progression. Transcriptomic and immunoblotting analyses reveal that LAS significantly reduces PLK1 mRNA and protein expression in breast cancer cells (SK-BR-3, MDA-MB-231). This suppression disrupts PLK1-mediated phosphorylation events, leading to G2/M phase arrest. Flow cytometry studies demonstrate a dose-dependent increase in G2/M populations (up to 58.7% at 5 μM in MDA-MB-231 cells) within 48 hours of LAS treatment. The mechanistic basis involves impaired activation of downstream effectors like CDC25C, which fail to activate cyclin-dependent kinase 1 (CDK1)-cyclin B complexes required for mitotic entry [4] [6].

Table 1: Lasiokaurin-Induced G2/M Arrest in Cancer Cells

Cell LineLAS ConcentrationG2/M Population IncreaseKey Downregulated Targets
MDA-MB-2315 μM58.7% (vs. 18.2% control)PLK1, p-CDC25C, CDK1
SK-BR-34 μM52.3% (vs. 16.8% control)PLK1, Cyclin B1
Nasopharyngeal Carcinoma10 μM49.1% (vs. 15.3% control)PLK1, CDK1

Downregulation of CDC25C and Cyclin-Dependent Kinase Signaling

Concomitant with PLK1 inhibition, LAS suppresses the CDC25C-CDK1/cyclin B axis, a nexus controlling G2/M transition. Immunoblotting confirms dose-dependent reductions in phosphorylated CDC25C (Ser216) and CDK1 (Tyr15) in triple-negative breast cancer (TNBC) cells. This inactivation stabilizes CDK1 inhibitory phosphorylation, preventing cyclin B binding and subsequent nuclear envelope breakdown. In nasopharyngeal carcinoma, LAS additionally downregulates cyclin B1 expression, reinforcing cell cycle blockade. The combined suppression of PLK1 and CDC25C creates a synthetic lethal interaction that potently arrests susceptible cancer cells in G2/M [1] [3].

Induction of Programmed Cell Death

Mitochondria-Dependent Apoptosis via Bcl-2/Bax Regulation

At concentrations ≥5 μM, LAS triggers intrinsic apoptosis by modulating Bcl-2 family proteins. In TNBC cells (MDA-MB-231, MDA-MB-468), LAS downregulates anti-apoptotic Bcl-2 and Mcl-1 while upregulating pro-apoptotic Bax. This shifts the Bax/Bcl-2 ratio by 3.5–4.8-fold, inducing mitochondrial outer membrane permeabilization (MOMP). Subsequent cytochrome c release activates caspase-9 and -3, culminating in PARP cleavage. Flow cytometry quantifies apoptosis induction, with 20 μM LAS increasing early/late apoptotic populations to 38.6% in MDA-MB-231 cells versus 6.2% in controls [3] [8].

PARP Suppression and DNA Damage Response

LAS exacerbates genomic instability by suppressing poly (ADP-ribose) polymerase (PARP), a critical DNA damage sensor. Immunoblotting reveals >60% reduction in PARP expression in nasopharyngeal carcinoma and TNBC cells after 24-hour LAS treatment (10–20 μM). This impairment compromises base excision repair (BER), leading to accumulation of DNA double-strand breaks (DSBs). Consequently, phospho-H2AX (γH2AX) foci increase by 4.2-fold, indicating irreparable DNA damage. The concomitant downregulation of survivin and MDR-1 further sensitizes cells to LAS-induced genomic catastrophe [1] [3].

Table 2: Lasiokaurin Effects on Apoptotic and DNA Damage Markers

Cancer TypeLAS DosePARP ReductionBax/Bcl-2 Ratio ChangeγH2AX Increase
TNBC (MDA-MB-231)20 μM68%4.8-fold3.7-fold
Nasopharyngeal Carcinoma10 μM63%3.9-fold4.2-fold
Breast Cancer (SK-BR-3)5 μM72%4.1-fold3.9-fold

Suppression of Metastatic Potential

Inhibition of Migration and Invasion via EMT Pathway Modulation

LAS potently inhibits metastasis by reversing epithelial-mesenchymal transition (EMT). In wound-healing assays, 5 μM LAS reduces TNBC cell migration by 78–84% within 24 hours. Transwell invasion assays show 80–87% suppression of invasiveness at 10 μM LAS. Mechanistically, LAS upregulates epithelial markers (E-cadherin) and downregulates mesenchymal markers (vimentin, N-cadherin, Snail). This EMT reversion correlates with reduced matrix metalloproteinase (MMP)-2/9 activity, limiting extracellular matrix (ECM) degradation essential for invasion [1] [3].

STAT3 and NF-κB Signaling Attenuation

LAS disrupts the oncogenic crosstalk between STAT3 and NF-κB, transcription factors pivotal for inflammation-driven metastasis. In TNBC models, LAS (5–10 μM) inhibits phosphorylation of STAT3 (Tyr705) and NF-κB p65 (Ser536), reducing their nuclear translocation. This suppresses transcription of metastasis-promoting genes (CXCR4, MMP9, VEGF). Notably, LAS blocks IL-6-induced STAT3 activation, breaking the NF-κB/STAT3 positive feedback loop. In nasopharyngeal carcinoma, LAS concurrently inhibits MAPK/mTOR pathways, amplifying anti-metastatic effects [1] [3] [7].

Table 3: Lasiokaurin Effects on STAT3/NF-κB Signaling and EMT Markers

Pathway ComponentEffect of LASDownstream Targets SuppressedFunctional Impact
STAT3 Phosphorylation70–75% reduction at 10 μMSurvivin, Bcl-2, Mcl-1Reduced proliferation & apoptosis resistance
NF-κB Activation65–80% reduction at 10 μMCXCR4, MMP9, IL-8Inhibited invasion & angiogenesis
EMT MarkersE-cadherin ↑; Vimentin ↓Snail, Twist, ZEB1Suppressed migration & metastasis

Properties

CAS Number

28957-08-6

Product Name

Lasiokaurin

IUPAC Name

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3

InChI Key

DJQLJZNVICMJRV-VPKUEDJQSA-N

SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

Solubility

Soluble in DMSO

Synonyms

lasiokaurin

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13COC([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.